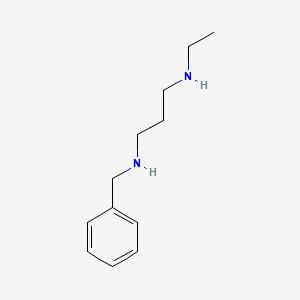

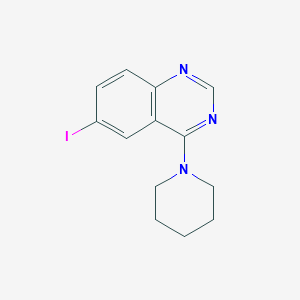

6-碘-4-(哌啶-1-基)喹唑啉

描述

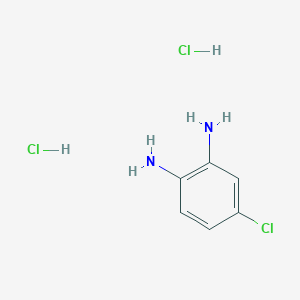

“6-Iodo-4-(piperidin-1-yl)quinazoline” is a compound that belongs to the class of quinazolines . Quinazolines are important heterocycles in medicinal chemistry and possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry . In a study, a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS spectra analyses .Molecular Structure Analysis

Quinazolines and quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis

Quinazolines and quinazolinones are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . They are a large class of biologically active compounds that exhibited a broad spectrum of biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Iodo-4-(piperidin-1-yl)quinazoline” can be found in databases like PubChem .科学研究应用

合成与化学反应性

6-碘-4-(哌啶-1-基)喹唑啉及其衍生物是开发复杂喹唑啉化合物的有效合成方法的核心。例如,一项研究概述了一种使用哌啶和分子碘的有效的双催化剂体系,用于合成带有香豆素的喹唑啉酮衍生物,展示了该化合物在促进多组分反应中的实用性 (A. Alizadeh, R. Ghanbaripour, & Long‐Guan Zhu, 2014)。另一项研究工作描述了 N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺衍生物的合成,突出了该化合物在产生潜在抗菌剂中的作用 (D. S. Babu, D. Srinivasulu, & V. Kotakadi, 2015)。

抗菌活性

6-碘-4-(哌啶-1-基)喹唑啉衍生物的抗菌潜力已被探索,多项研究合成了新化合物以评估它们对各种细菌和真菌菌株的功效。一项研究重点关注合成表现出显着抗菌活性的新型喹唑啉衍生物,表明该化合物在开发新的抗菌剂和抗真菌剂中的用途 (Osarodion Peter Osarumwense, 2019)。

抗肿瘤和抗癌特性

对 6-碘-4-(哌啶-1-基)喹唑啉衍生物的抗肿瘤和抗癌特性的研究已经产生了有希望的结果。研究表明合成了对各种癌细胞系具有显着体外抗肿瘤活性的喹唑啉化合物,表明该化合物作为开发新型抗癌疗法的支架的潜力。例如,一系列喹唑啉酮衍生物表现出显着的抗肿瘤活性,突出了该化合物在癌症研究中的相关性 (Mohamed H. Hekal & F. S. A. Abu El‐Azm, 2018)。

用于 DNA 检测的荧光探针

该化合物的衍生物还发现在开发用于 DNA 检测的荧光探针中得到了应用,其中用哌啶取代的新型苯并咪唑并[1,2-a]喹啉显示出用于此目的的潜力。这项研究强调了 6-碘-4-(哌啶-1-基)喹唑啉在创建探针方面的多功能性,这些探针可以显着增强分子生物学研究 (N. Perin, M. Hranjec, G. Pavlović, & G. Karminski-Zamola, 2011)。

作用机制

Target of Action

The primary target of 6-Iodo-4-(piperidin-1-yl)quinazoline is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway plays a key regulatory role in various cellular physiological processes, including cell growth, proliferation, survival, and metabolism .

Mode of Action

6-Iodo-4-(piperidin-1-yl)quinazoline acts as an inhibitor of the PI3K signaling pathway . By inhibiting PI3K, it disrupts the normal functioning of this pathway, leading to changes in cell growth and proliferation .

Biochemical Pathways

The PI3K signaling pathway is the primary biochemical pathway affected by 6-Iodo-4-(piperidin-1-yl)quinazoline . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, inhibiting this pathway can have significant downstream effects on tumor growth and development .

Pharmacokinetics

The piperidine nucleus, a component of this compound, is known to be widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Result of Action

The inhibition of the PI3K signaling pathway by 6-Iodo-4-(piperidin-1-yl)quinazoline can lead to significant molecular and cellular effects. In vitro anticancer assays have shown that similar compounds can induce cell cycle arrest at the G2/M phase and cell apoptosis . These results suggest that 6-Iodo-4-(piperidin-1-yl)quinazoline might serve as a lead compound for the development of PI3K inhibitors .

Action Environment

The action, efficacy, and stability of 6-Iodo-4-(piperidin-1-yl)quinazoline can be influenced by various environmental factors. It’s worth noting that the development of new drugs to manage infectious diseases is often driven by the increasing microbial resistance to marketed therapeutic agents . Therefore, the action environment of antimicrobial agents like 6-Iodo-4-(piperidin-1-yl)quinazoline would likely involve considerations of antibiotic resistance.

属性

IUPAC Name |

6-iodo-4-piperidin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3/c14-10-4-5-12-11(8-10)13(16-9-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWZTQWKONLVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)

![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)

![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)